REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][N:3]=1.[CH3:11][Mg+].[Br-]>C1COCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])([CH3:11])[CH3:9])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)C(C)=O
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −78° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with satd aq NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by prep TLC (PE:EA 3:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=N1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |